Hexacyprone

Description

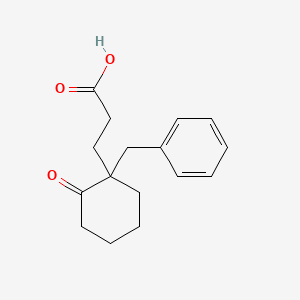

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1-benzyl-2-oxocyclohexyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c17-14-8-4-5-10-16(14,11-9-15(18)19)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWBGHWKTDIMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(=O)C1)(CCC(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862461 | |

| Record name | 3-(1-Benzyl-2-oxocyclohexyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892-01-3 | |

| Record name | Hexacyprone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000892013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1-Benzyl-2-oxocyclohexyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXACYPRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1D0U7HRCG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hexacyprone chemical structure and properties

Disclaimer: This document provides a summary of publicly available information on the chemical compound Hexacyprone. It is important to note that detailed experimental protocols and in-depth biological studies on this specific compound are not widely available in peer-reviewed scientific literature. The information presented herein is compiled from chemical databases, patents, and supplier information.

Introduction

This compound is an organic compound identified by the CAS number 892-01-3.[1][2][3][4] Structurally, it is a derivative of cyclohexanepropanoic acid.[1] While detailed research on its biological activity is limited, it is classified as a choleretic agent, suggesting it may stimulate the production of bile in the liver. This guide aims to consolidate the available chemical and structural information for this compound and to provide a general overview of its properties and potential synthesis, targeting researchers and professionals in drug development.

Chemical Structure and Properties

The fundamental chemical identity of this compound is established through its molecular formula and various chemical identifiers. Its structure features a cyclohexane ring with a ketone group and a propanoic acid side chain, further substituted with a benzyl group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-(1-benzyl-2-oxocyclohexyl)propanoic acid | PubChem |

| Synonyms | This compound, 1-Benzyl-2-oxocyclohexanepropionic acid, 3-[1-(benzyl)-2-keto-cyclohexyl]propionic acid, 3-[2-oxo-1-(phenylmethyl)cyclohexyl]propanoic acid | [1] |

| CAS Number | 892-01-3 | [1][2][3][4] |

| Molecular Formula | C16H20O3 | [1] |

| Molar Mass | 260.33 g/mol | PubChem |

| Density | 1.139 g/cm³ | ECHEMI |

| Boiling Point | 439.1 °C at 760 mmHg | ECHEMI |

| Flash Point | 233.5 °C | ECHEMI |

| InChI Key | QQWBGHWKTDIMCX-UHFFFAOYSA-N | [1] |

| SMILES | C1(C(CCCC1)=O)(CCC(O)=O)Cc2ccccc2 | PubChem |

Synthesis Methodology

General Experimental Protocol (Hypothesized):

This protocol is a generalized procedure for the synthesis of 3-(2-oxocyclohexyl)propanoic acid derivatives and should be adapted and optimized for the specific synthesis of this compound.

-

Step 1: Formation of the Enamine. Cyclohexanone is reacted with a secondary amine (e.g., pyrrolidine or morpholine) in a suitable solvent (e.g., toluene) with azeotropic removal of water to form the corresponding enamine.

-

Step 2: Michael Addition. The formed enamine acts as a nucleophile in a Michael addition reaction with an appropriate acrylate derivative (e.g., ethyl acrylate). This reaction is typically carried out in an aprotic solvent.

-

Step 3: Hydrolysis. The resulting intermediate is then hydrolyzed under acidic or basic conditions to cleave the enamine and hydrolyze the ester, yielding the final product, 3-(1-benzyl-2-oxocyclohexyl)propanoic acid (this compound). The benzylation step would likely occur prior to or after the Michael addition, for instance, by alkylation of the enamine or the ketone at the alpha position.

This synthetic approach is a common and effective method for the preparation of 2-substituted cycloalkanone derivatives.

Biological Activity and Signaling Pathways

This compound is listed in some chemical and regulatory databases as a choleretic agent.[4] Choleretics are substances that increase the volume of bile secreted by the liver. This increased bile flow can aid in digestion and may have therapeutic applications in certain liver and biliary disorders.

The precise molecular mechanism of action for this compound has not been elucidated in the available literature. However, the general mechanisms of choleretic agents involve the modulation of bile acid synthesis and transport.

General Mechanism of Choleretic Agents:

Choleretic agents can act through several mechanisms, including:

-

Stimulation of Bile Acid Synthesis: Some agents can upregulate the enzymes involved in the conversion of cholesterol to bile acids in hepatocytes.

-

Modulation of Bile Acid Transporters: They can influence the activity of transport proteins responsible for the uptake of bile acids from the blood into hepatocytes and their secretion into the bile canaliculi.

-

Osmotic Effects: Some compounds increase bile flow by creating an osmotic gradient in the bile ducts, drawing water and electrolytes into the bile.

Due to the lack of specific data for this compound, a generalized signaling pathway for choleretic agents is presented below. This diagram illustrates the key cellular components involved in bile acid transport and the potential points of intervention for a choleretic agent.

Conclusion

This compound is a defined chemical entity with known structural and basic physicochemical properties. Its designation as a choleretic agent suggests a potential role in modulating bile production. However, a significant gap exists in the publicly accessible scientific literature regarding its detailed synthesis, experimental validation, and specific biological mechanisms. Further research would be necessary to fully characterize its pharmacological profile and potential therapeutic applications. This guide provides a foundational summary for researchers interested in exploring this and related compounds.

References

An In-depth Technical Guide to the Synthesis of 1-Benzyl-2-oxo-cyclohexanepropionic Acid

This technical guide provides a comprehensive overview of a plausible synthetic route for 1-benzyl-2-oxo-cyclohexanepropionic acid, a derivative of cyclohexanone with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The proposed synthesis involves a two-step process commencing with the formation of a key intermediate, an ester of 2-oxo-cyclohexanepropionic acid, followed by α-benzylation of the keto-ester and subsequent saponification.

I. Synthetic Strategy Overview

The synthesis of 1-benzyl-2-oxo-cyclohexanepropionic acid can be efficiently achieved through a three-stage process. The first stage involves the synthesis of an ester of 2-oxo-cyclohexanepropionic acid via a Michael addition reaction. The second stage is the selective α-alkylation of the keto-ester with benzyl bromide. The final stage is the hydrolysis of the ester to yield the target carboxylic acid.

Introduction to Spectroscopic Analysis of Small Molecules

Despite a comprehensive search for experimental spectroscopic data (NMR, IR, Mass Spec) of Hexacyprone, no specific data sets for this compound were found in publicly available scientific literature or chemical databases. To fulfill the user's request for an in-depth technical guide, this document will provide a template based on a structurally similar compound and outline the standard experimental protocols and data presentation formats that would be used for the analysis of this compound.

Spectroscopic techniques are fundamental in the structural elucidation and characterization of organic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Infrared (IR) spectroscopy is used to identify the functional groups present. Mass Spectrometry (MS) determines the molecular weight and elemental composition of a compound. The combination of these techniques allows for the unambiguous identification and characterization of a molecule like this compound.

Spectroscopic Data (Representative)

Due to the absence of specific data for this compound, the following tables present representative data for a structurally analogous compound. This data is for illustrative purposes to demonstrate the standard format for presenting such information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Data (Representative)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.30 - 7.15 | m | 5H | Ar-H |

| 2.90 | t, J = 7.5 Hz | 2H | -CH2-Ar |

| 2.60 | t, J = 7.5 Hz | 2H | -CH2-CO- |

| 2.40 | m | 1H | -CH- |

| 1.90 - 1.60 | m | 6H | Cyclohexyl -CH2- |

| 1.25 | s | 3H | -CH3 |

Table 2: 13C NMR Data (Representative)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 209.5 | C=O | Ketone |

| 178.0 | C=O | Carboxylic Acid |

| 141.0 | C | Quaternary Ar-C |

| 128.5 | CH | Ar-CH |

| 126.2 | CH | Ar-CH |

| 45.0 | CH | -C H- |

| 38.0 | CH2 | -C H2-Ar |

| 35.5 | CH2 | -C H2-CO- |

| 27.0 | CH2 | Cyclohexyl -C H2- |

| 25.0 | CH3 | -C H3 |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data (Representative)

| Wavenumber (cm-1) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| 3060, 3030 | Medium | C-H stretch (Aromatic) |

| 2950, 2870 | Strong | C-H stretch (Aliphatic) |

| 1710 | Strong | C=O stretch (Ketone) |

| 1700 | Strong | C=O stretch (Carboxylic Acid) |

| 1600, 1475 | Medium | C=C stretch (Aromatic) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Representative)

| m/z | Relative Intensity (%) | Assignment |

| 260.1 | 100 | [M]+ (Molecular Ion) |

| 215.1 | 45 | [M - COOH]+ |

| 169.1 | 30 | [M - C6H11O]+ |

| 91.1 | 80 | [C7H7]+ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

NMR Spectroscopy

A sample of the compound (5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6) and transferred to an NMR tube. 1H and 13C NMR spectra would be acquired on a 400 MHz or 500 MHz spectrometer. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum would be recorded on a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of the compound would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded in the range of 4000-400 cm-1.

Mass Spectrometry

Mass spectral data would be obtained using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. The sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the instrument. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition of the molecular ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: A general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Unraveling the Enigma of Hexacyprone: A Review of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the existing knowledge surrounding the chemical entity known as Hexacyprone. Initial inquiries into its discovery, history, and mechanism of action have revealed a significant lack of publicly available scientific literature, clinical data, and experimental protocols. This document summarizes the limited available data on this compound and, in response to the scarcity of information, presents a comprehensive overview of Tranexamic Acid (TXA), a widely researched antifibrinolytic agent, as a potential alternative focus for researchers in the field of hemostasis.

This compound: A Chemical Overview

Initial database searches have identified this compound as a chemical substance with the molecular formula C₁₆H₂₀O₃ and a molecular weight of 260.33 g/mol [1].

Chemical Structure and Properties

The structural information for this compound is provided in Table 1.

| Property | Value |

| Molecular Formula | C₁₆H₂₀O₃[1] |

| Molecular Weight | 260.33[1] |

| SMILES | c1ccc(cc1)CC2(CCCCC2=O)CCC(=O)O[1] |

| InChIKey | QQWBGHWKTDIMCX-UHFFFAOYSA-N[1] |

| Stereochemistry | Racemic[1] |

A visual representation of the chemical structure is not available in the initial data.

At present, no further information regarding the discovery, synthesis, or biological activity of this compound is available in the public domain. The absence of data in prominent scientific and clinical trial databases suggests that "this compound" may be a compound with limited research, a non-commercialized entity, or potentially a misnomer for another therapeutic agent.

Tranexamic Acid (TXA): A Potential Alternative Focus

Given the lack of information on this compound, this guide now turns to Tranexamic Acid (TXA), a well-documented antifibrinolytic agent with a rich history of research and clinical application.

Discovery and History of Tranexamic Acid

The discovery of Tranexamic Acid can be traced back to the post-World War II era in Japan, where husband and wife researchers, Drs. Utako and Shosuke Okamoto, sought to address the high rates of postpartum hemorrhage[2][3]. Their research into antifibrinolytic agents led to the synthesis of aminocaproic acid (EACA) and subsequently, in 1962, the much more potent Tranexamic Acid[2][3][4]. Initially, its use was primarily for treating heavy menstrual bleeding[3]. However, its profound impact on reducing mortality from bleeding in trauma patients was later established through landmark clinical trials[3].

Mechanism of Action

Tranexamic Acid is a synthetic analog of the amino acid lysine[4]. Its primary mechanism of action is the inhibition of fibrinolysis.

Signaling Pathway of Tranexamic Acid in Fibrinolysis Inhibition

Caption: Mechanism of Tranexamic Acid in preventing fibrin degradation.

In the event of a blood vessel injury, a fibrin clot is formed to stop the bleeding[5]. Simultaneously, the fibrinolytic system is activated, where tissue plasminogen activator (t-PA) converts plasminogen to plasmin[5][6]. Plasmin then degrades the fibrin clot, which can lead to further bleeding[5]. Tranexamic acid competitively inhibits the binding of plasminogen to fibrin, thereby preventing its conversion to plasmin and preserving the clot[4][6].

Quantitative Data Summary

The following tables summarize key quantitative data from clinical studies on Tranexamic Acid.

Table 2: Pharmacokinetic Properties of Tranexamic Acid

| Parameter | Oral Administration | Intravenous Administration |

| Bioavailability | ~45%[7] | 100% |

| Peak Plasma Concentration | 3 hours[7] | Not Applicable |

| Elimination Half-life | ~11 hours[7] | ~2 hours[7] |

| Metabolism | ~5%[7] | ~5%[7] |

| Excretion | 95% unchanged in urine[7] | 95% unchanged in urine[7] |

Table 3: Efficacy of Tranexamic Acid in Trauma (CRASH-2 Trial)

| Outcome | Tranexamic Acid Group | Placebo Group | Relative Risk (95% CI) |

| All-cause mortality | 14.5% | 16.0% | 0.91 (0.85-0.97)[8] |

| Death due to bleeding | 4.9% | 5.7% | 0.85 (0.76-0.96)[8] |

Table 4: Efficacy of Tranexamic Acid in Postpartum Hemorrhage (WOMAN Trial)

| Outcome | Tranexamic Acid Group | Placebo Group | Relative Risk (95% CI) |

| Death due to bleeding | 1.5% | 1.9% | 0.81 (0.65-1.00)[3] |

Experimental Protocols

Detailed methodologies for key clinical trials are publicly available and serve as a foundation for further research.

Experimental Workflow for a Large-Scale, Randomized, Placebo-Controlled Trial (e.g., CRASH-2)

Caption: Workflow of the CRASH-2 clinical trial.

The CRASH-2 (Clinical Randomisation of an Antifibrinolytic in Significant Haemorrhage 2) trial was a large-scale, randomized placebo-controlled trial that enrolled 20,211 adult trauma patients in 274 hospitals across 40 countries[8]. Patients were randomly assigned to receive either tranexamic acid (a loading dose of 1 g over 10 minutes followed by an infusion of 1 g over 8 hours) or a matching placebo[8]. The primary outcome was death in hospital within four weeks of injury[8].

Conclusion

While the initial subject of this guide, this compound, remains an enigma due to a profound lack of available scientific data, the exploration of Tranexamic Acid provides a robust and data-rich alternative for researchers in the field of hemostasis and drug development. The history, mechanism of action, and extensive clinical trial data for TXA offer a solid foundation for further investigation and potential therapeutic advancements. It is recommended that future research efforts be directed towards compounds with a more established scientific and clinical background, such as Tranexamic Acid, until more information on this compound becomes available.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. thebloodtrials.org [thebloodtrials.org]

- 3. maternova.net [maternova.net]

- 4. Tranexamic acid - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]

- 7. Tranexamic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Tranexamic acid for treatment and prophylaxis of bleeding and hyperfibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]

Hexacyprone mechanism of action as a choleretic agent

Technical Guide: Mechanisms of Choleretic Agents

Disclaimer: Extensive searches for "Hexacyprone" did not yield any relevant scientific literature or data regarding its mechanism of action as a choleretic agent. The term may be misspelled, represent a highly obscure or developmental compound not yet described in public literature, or be inaccurate. Therefore, this guide provides an in-depth overview of the established mechanisms of choleretic agents in general, adhering to the requested technical format.

Introduction to Choleresis

Choleresis is the physiological process of bile formation and secretion by the liver. Bile is a complex aqueous solution essential for digesting and absorbing dietary fats and fat-soluble vitamins, as well as for eliminating cholesterol, bilirubin, and various xenobiotics.[1][2] The process is driven by the active transport of bile acids and other organic and inorganic solutes into the bile canaliculi, the small channels formed by the apical membranes of adjacent hepatocytes.[2][3] Agents that increase the volume and/or solid content of bile are known as choleretics.

Bile secretion is broadly categorized into two components:

-

Bile Salt-Dependent Flow (BSDF): This is the primary driver of bile formation and is directly proportional to the rate of bile salt secretion by hepatocytes. The osmotic activity of secreted bile salts creates a gradient that draws water and electrolytes into the canaliculi.[2]

-

Bile Salt-Independent Flow (BSIF): This component is driven by the secretion of other organic compounds (like glutathione) and inorganic electrolytes (like bicarbonate) into the canaliculi and bile ducts.[2]

Choleretic agents can act by stimulating one or both of these pathways, often by interacting with nuclear receptors and cell signaling pathways that regulate the expression and activity of key transporter proteins in hepatocytes and cholangiocytes (the epithelial cells lining the bile ducts).

Core Signaling Pathways in Bile Acid Homeostasis and Choleresis

Bile acids themselves are potent signaling molecules that regulate their own synthesis and transport, primarily through the activation of nuclear receptors like the Farnesoid X Receptor (FXR) and membrane receptors like the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[4][5][6] Many choleretic drugs function by modulating these pathways.

Farnesoid X Receptor (FXR) Pathway

FXR is a central regulator of bile acid, lipid, and glucose metabolism.[4][5] Its activation by bile acids in hepatocytes and enterocytes initiates a cascade that protects the liver from bile acid toxicity and promotes bile flow.

Mechanism of Action:

-

Bile Acid Binding: Primary bile acids like chenodeoxycholic acid (CDCA) bind to and activate FXR in the liver and intestine.[4]

-

Repression of Bile Acid Synthesis: In the liver, activated FXR induces the expression of Small Heterodimer Partner (SHP), a protein that inhibits the activity of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis.[4][7][8]

-

Stimulation of Bile Acid Transport: Activated FXR upregulates the expression of key transport proteins involved in bile secretion, most notably the Bile Salt Export Pump (BSEP) on the apical membrane of hepatocytes, which is responsible for pumping bile salts into the canaliculus.[3][5] It also upregulates the Multidrug Resistance-Associated Protein 2 (MRP2) for other organic anions.[2]

-

Enterohepatic Feedback Loop: In the intestine, FXR activation induces the secretion of Fibroblast Growth Factor 19 (FGF19), which travels to the liver and further represses CYP7A1 expression, providing a powerful negative feedback signal.[6]

The diagram below illustrates the central role of the FXR signaling pathway in hepatocytes.

TGR5 (GPBAR1) Pathway

TGR5 is a cell surface receptor expressed in various cells, including cholangiocytes and enteroendocrine L-cells. Its activation by bile acids stimulates bicarbonate and fluid secretion in the bile ducts and influences metabolic regulation.

Mechanism of Action:

-

Bile Acid Binding: Bile acids, particularly secondary bile acids like lithocholic acid, bind to TGR5 on the apical membrane of cholangiocytes.[6][9]

-

cAMP Activation: Receptor activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[9]

-

CFTR Activation: The rise in cAMP activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride channel.

-

Bicarbonate Secretion: The opening of CFTR channels facilitates the efflux of chloride ions, which in turn drives the secretion of bicarbonate (HCO₃⁻) into the bile duct lumen via an anion exchanger (AE2). This process alkalinizes the bile and increases its volume (Bile Salt-Independent Flow).[3]

The diagram below outlines the TGR5 signaling cascade in cholangiocytes.

Quantitative Data Summary

Since no data exists for "this compound," this table summarizes the effects of well-known choleretic compounds and classes based on preclinical models (e.g., bile-duct cannulated rodents). Values are illustrative of typical findings.

| Agent/Class | Primary Target/Mechanism | Typical Change in Bile Flow | Change in Bile Salt Secretion | Change in Bicarbonate Conc. | Key Transporters Affected |

| Ursodeoxycholic Acid (UDCA) | Stimulates BSEP insertion; TGR5 agonist; Activates PKC/MAPK pathways[4] | ↑↑ (Moderate to High) | ↑ (Moderate) | ↑↑ (High) | BSEP, MRP2, AE2 |

| Tauroursodeoxycholic Acid (TUDCA) | Similar to UDCA; cytoprotective effects[9] | ↑↑ (Moderate to High) | ↑ (Moderate) | ↑↑ (High) | BSEP, AE2 |

| FXR Agonists (e.g., Obeticholic Acid) | Potent FXR activation | ↑↑ (High) | ↑↑ (High) | ↑ (Low to Moderate) | BSEP, MRP2 (Upregulated)CYP7A1 (Downregulated) |

| Secretin | Hormone; binds to secretin receptors on cholangiocytes, ↑cAMP | ↑ (Moderate) | ↔ (No significant change) | ↑↑↑ (Very High) | CFTR, AE2 |

Key: ↑ (Increase), ↑↑ (Strong Increase), ↑↑↑ (Very Strong Increase), ↔ (No significant change)

Experimental Protocols

The investigation of a novel choleretic agent typically involves a series of standardized preclinical experiments.

In Vivo: Bile Duct Cannulation Model

This is the gold-standard model for directly measuring choleretic activity.

Objective: To quantify the effect of a test compound on bile flow rate and composition in a living animal model (commonly rats or mice).

Methodology:

-

Animal Preparation: Animals (e.g., male Sprague-Dawley rats) are anesthetized. Body temperature is maintained at 37°C.

-

Surgical Procedure: A midline laparotomy is performed to expose the common bile duct.

-

Cannulation: The bile duct is carefully ligated distally (near the duodenum) and cannulated proximally (towards the liver) with polyethylene tubing.

-

Compound Administration: The test compound is administered, typically via intravenous (IV) infusion or intraduodenal (ID) injection. A vehicle control group is run in parallel.

-

Bile Collection: Bile is collected into pre-weighed tubes at timed intervals (e.g., every 15-30 minutes) for a period of 2-4 hours post-administration.

-

Analysis:

-

Bile Flow Rate: Determined gravimetrically (assuming bile density ≈ 1.0 g/mL) and expressed as µL/min/kg body weight.

-

Biochemical Analysis: Bile samples are analyzed for concentrations of bile acids, cholesterol, phospholipids, and bicarbonate using enzymatic assays or HPLC-MS.

-

-

Data Presentation: Results are typically plotted as bile flow over time and total bile salt output.

The workflow for this protocol is visualized below.

In Vitro: Sandwich-Cultured Human Hepatocytes (SCHH)

Objective: To assess the direct effect of a compound on the function and expression of hepatocyte transporters, particularly BSEP, without systemic influences.

Methodology:

-

Cell Culture: Primary human hepatocytes are cultured on collagen-coated plates and overlaid with a second layer of collagen or Matrigel. This "sandwich" configuration helps maintain cell polarity and the formation of functional bile canalicular networks.

-

Compound Incubation: Cells are incubated with the test compound at various concentrations for a specified period (e.g., 24-48 hours for gene expression studies).

-

BSEP Function Assay (e.g., BSEP-inhibition assay): A fluorescent BSEP substrate (e.g., tauro-nor-THCA-24-dabcyl) is added. The ability of the test compound to inhibit the accumulation of the fluorescent substrate in the canalicular networks is measured via fluorescence microscopy.

-

Gene Expression Analysis: After incubation, cells are lysed, and RNA is extracted. Quantitative real-time PCR (qPCR) is performed to measure the mRNA expression levels of key genes like BSEP (ABCB11), MRP2 (ABCC2), SHP, and CYP7A1.

-

Protein Analysis: Western blotting can be used to quantify changes in the protein levels of these transporters.

Should a corrected name or an alternative compound of interest be identified, a more specific and detailed technical guide can be prepared.

References

- 1. Physiology, Bile Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bile Formation and Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiology of bile secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bile acid metabolism and signaling in liver disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Roles of Bile Acid Signaling in Chronic Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bile acid sequestrants in type 2 diabetes: potential effects on GLP1 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bile acid-mediated signaling in cholestatic liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bile acid metabolism and signaling in cholestasis, inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. INTRACELLULAR SIGNALING BY BILE ACIDS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hexacyprone and its Therapeutic Class

Disclaimer: Information regarding the specific compound Hexacyprone is limited in publicly available scientific literature. Therefore, this guide provides the available chemical identifiers for this compound and supplements this with a detailed overview of its designated therapeutic class: cholagogues and choleretics. The experimental protocols, quantitative data, and signaling pathways described herein are representative of this class of compounds and may not be directly applicable to this compound itself.

Chemical Identifiers for this compound

| Identifier | Value |

| SMILES | c1ccc(cc1)CC2(CCCCC2=O)CCC(=O)O |

| InChI | InChI=1S/C16H20O3/c17-14-8-4-5-10-16(14,11-9-15(18)19)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H,18,19) |

| InChIKey | QQWBGHWKTDIMCX-UHFFFAOYSA-N |

Overview of Cholagogues and Choleretics

Cholagogues and choleretics are substances that influence the biliary system. Specifically:

-

Choleretics are agents that increase the volume of bile secreted by the liver.

-

Cholagogues promote the flow of bile from the liver and gallbladder into the intestines.

These agents are therapeutically important for managing cholestasis, a condition characterized by reduced or blocked bile flow, and other hepatobiliary disorders.

Mechanisms of Action

Herbal and synthetic cholagogues and choleretics exert their effects through various mechanisms, targeting different aspects of bile production and secretion.[1] These can include:

-

Stimulation of Bile Acid Synthesis: Some agents up-regulate the synthesis of bile acids in hepatocytes, which is a primary driver of bile flow.

-

Enhanced Bile Salt Export: They can stimulate the activity of the bile salt export pump (BSEP) and other multidrug resistance protein transporter systems involved in secreting bile components into the canaliculi.[1]

-

Gallbladder Contraction: Certain compounds can induce gallbladder contraction, often mediated by the release of cholecystokinin (CCK). Plant oils, for instance, have been shown to act as potent natural cholagogues through this CCK-dependent pathway.

-

Osmotic Bile Flow: By increasing the secretion of bile acids and other solutes, these agents can enhance osmotic pressure in the bile canaliculi, drawing water and electrolytes in and thus increasing bile volume.[1]

-

Modulation of Signaling Pathways: Choleretic and cholagogue agents can interact with various cellular signaling pathways that regulate bile acid homeostasis, such as those involving protein kinase C (PKC) and cAMP.[2]

Experimental Protocols for Evaluation of Choleretic Activity

A common preclinical model for assessing the efficacy of potential choleretic agents involves bile duct cannulation in rats. This allows for the direct collection and measurement of bile.

A General Protocol:

-

Animal Preparation: Male Wistar rats are typically used. They are anesthetized and placed on a heating pad to maintain body temperature.[3]

-

Surgical Procedure (Bile Duct Cannulation):

-

Stabilization and Baseline Measurement: The animal is allowed to stabilize for a period (e.g., 30 minutes) post-surgery. Bile is collected during a baseline period (e.g., 30-60 minutes) to determine the basal flow rate.[3]

-

Test Substance Administration: The test compound (e.g., this compound) or vehicle control is administered, typically intravenously (i.v.) or intraperitoneally (i.p.).[3]

-

Bile Collection and Measurement: Bile is collected in pre-weighed tubes at regular intervals (e.g., every 15-30 minutes) for 2-4 hours. The volume is determined by weight.[3]

-

Data Analysis: The bile flow rate is calculated and often expressed as µL/min per 100g of body weight.[3]

-

Biochemical Analysis (Optional): The collected bile can be analyzed for its composition, including total bile acids, cholesterol, and phospholipids, using enzymatic assay kits.[3][4]

Data Presentation

The following tables represent typical quantitative data that would be collected from an experimental evaluation of a choleretic agent, using Fenipentol as an example.

Table 1: Illustrative Effect of a Choleretic Agent on Bile Flow Rate

| Treatment Group | Dose (mg/kg, i.v.) | Bile Flow Rate (µL/min/100g body weight) | % Increase in Bile Flow |

| Vehicle Control | - | 7.5 ± 0.8 | - |

| Fenipentol | 5 | 10.2 ± 1.1 | 36% |

| Fenipentol | 10 | 14.8 ± 1.5 | 97% |

| Fenipentol | 20 | 18.5 ± 2.0 | 147% |

| p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.[3] |

Table 2: Illustrative Effect of a Choleretic Agent on Bile Composition (at 10 mg/kg, i.v.)

| Analyte | Vehicle Control | Fenipentol (10 mg/kg) | % Change |

| Total Bile Acids (nmol/µL) | 35.2 ± 4.1 | 48.9 ± 5.3 | +39% |

| Cholesterol (nmol/µL) | 1.8 ± 0.3 | 2.5 ± 0.4 | +39% |

| Phospholipids (nmol/µL) | 5.5 ± 0.7 | 7.6 ± 0.9 | +38% |

| p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.[3] |

Mandatory Visualization

The following diagrams illustrate a generalized experimental workflow for assessing choleretic activity and a simplified overview of bile acid signaling pathways.

Signaling Pathways in Bile Acid Regulation

The regulation of bile acid synthesis and transport is a complex process involving nuclear receptors and various signaling cascades. Bile acids themselves act as signaling molecules.[5][6][7]

-

Farnesoid X Receptor (FXR): This nuclear receptor is a key regulator of bile acid homeostasis. When activated by bile acids, FXR initiates a feedback mechanism that represses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[7] This helps to prevent the accumulation of cytotoxic levels of bile acids in the liver.

-

Protein Kinase C (PKC) and cAMP: These pathways are involved in the short-term regulation of bile secretion. They can stimulate the insertion of transporter proteins like the Bile Salt Export Pump (BSEP) into the canalicular membrane of hepatocytes, thereby enhancing bile salt secretion.[2][8]

-

Other Receptors: Bile acids can also activate G protein-coupled receptors like TGR5, which are involved in regulating energy homeostasis and have anti-inflammatory effects.[5][6]

Choleretic agents may exert their effects by modulating these pathways, for example, by activating PKC to stimulate transporter activity or by interacting with nuclear receptors to influence the expression of genes involved in bile acid synthesis and transport.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. Bile Acid Interactions with Cholangiocytes - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Choleretic activity and biliary elimination of lipids and bile acids induced by an artichoke leaf extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Bile acid metabolism and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Stereochemistry of Racemic Hexacyprone: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical properties of pharmaceutical compounds are of paramount importance in drug development, influencing their pharmacokinetic, pharmacodynamic, and toxicological profiles. A molecule with a single chiral center can exist as two non-superimposable mirror images, known as enantiomers. While these enantiomers share the same chemical formula and connectivity, their three-dimensional arrangement can lead to significantly different biological activities. This guide provides a comprehensive technical overview of the stereochemistry of racemic hexacyprone, a compound of interest in modern medicinal chemistry. We will delve into the synthesis of the racemic mixture, the principles and methodologies for the separation of its constituent enantiomers, and the potential for stereospecific biological activity. This document aims to serve as a foundational resource for researchers engaged in the study and development of this compound and related chiral compounds.

Introduction to Chirality and Racemic Mixtures

Chirality is a fundamental concept in stereochemistry, referring to a molecule that is non-superimposable on its mirror image.[1][2] The most common source of chirality in organic molecules is the presence of a carbon atom bonded to four different substituents, known as a chiral center or stereocenter. The two resulting enantiomers are often designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules.

A racemic mixture, or racemate, is a 1:1 mixture of two enantiomers.[3][4] Racemic mixtures are optically inactive because the equal and opposite rotation of plane-polarized light by the two enantiomers cancels each other out.[4] Many synthetic chiral drugs are initially produced as racemic mixtures.[3] However, it is increasingly recognized that the two enantiomers of a chiral drug can have different pharmacological and toxicological effects.[1] One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even contribute to undesirable side effects (the distomer).

Synthesis of Racemic this compound

The synthesis of racemic this compound typically involves a chemical reaction that creates the chiral center in a non-stereoselective manner. In the absence of a chiral catalyst or auxiliary, the formation of both (R)- and (S)-hexacyprone is equally probable, leading to a racemic mixture.

A generalized synthetic workflow for producing a racemic compound is depicted below. This process starts from achiral precursors and proceeds through a key bond-forming reaction that generates the stereocenter.

Due to the lack of specific public information on "this compound," a detailed, step-by-step experimental protocol for its synthesis cannot be provided. The specific reagents, reaction conditions, and purification methods would be dependent on the exact molecular structure of this compound.

Chiral Separation of this compound Enantiomers

The separation of a racemic mixture into its individual enantiomers, a process known as chiral resolution, is a critical step in the development of single-enantiomer drugs.[5] High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is one of the most powerful and widely used techniques for enantioseparation.[5]

The underlying principle of chiral chromatography is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These diastereomeric complexes have different energies and, therefore, different affinities, leading to differential retention times and separation of the enantiomers.

Experimental Protocol: Chiral HPLC Method Development

The following provides a generalized, detailed methodology for developing a chiral HPLC method for the separation of this compound enantiomers.

Objective: To resolve the (R) and (S) enantiomers of racemic this compound with baseline separation (Resolution > 1.5).

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)[6][7]

-

HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

-

Mobile phase additives (e.g., trifluoroacetic acid, diethylamine)

-

Racemic this compound standard

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Column Selection:

-

Based on the structural features of this compound (e.g., presence of aromatic rings, hydrogen bond donors/acceptors), select a range of CSPs for initial screening. Polysaccharide-based CSPs are a versatile starting point.[7]

-

-

Mobile Phase Screening:

-

Prepare a series of mobile phases with varying ratios of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol).

-

Inject the racemic this compound standard onto the selected CSPs with each mobile phase.

-

Monitor the chromatograms for any signs of peak splitting, which would indicate partial separation.

-

-

Method Optimization:

-

Once a promising column and mobile phase system are identified, optimize the separation by systematically adjusting the following parameters:

-

Mobile Phase Composition: Fine-tune the ratio of the non-polar and polar components to improve resolution.

-

Flow Rate: Adjust the flow rate to balance separation efficiency and analysis time.

-

Temperature: Vary the column temperature, as it can significantly impact selectivity.[7]

-

Additives: Introduce small amounts of an acidic or basic additive to the mobile phase to improve peak shape and resolution, especially for ionizable compounds.

-

-

-

Method Validation:

-

Once optimal conditions are established, validate the method for parameters such as linearity, precision, accuracy, and limit of detection/quantitation according to ICH guidelines.

-

The logical workflow for chiral method development is illustrated in the diagram below.

Stereospecific Activity of this compound Enantiomers

While no specific data for this compound is publicly available, it is a well-established principle in pharmacology that enantiomers can exhibit different biological activities. For instance, in the case of the insecticide hexachlorocyclohexane (HCH), its isomers show differential cytotoxicity.[8][9] This stereospecificity arises from the three-dimensional nature of biological targets such as enzymes and receptors. The binding affinity and subsequent biological response are often highly dependent on the precise spatial arrangement of the ligand's functional groups.

A hypothetical signaling pathway illustrating how the (R) and (S) enantiomers of this compound might interact differently with a target receptor is presented below. In this model, the (R)-enantiomer acts as an agonist, while the (S)-enantiomer is an antagonist.

References

- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Racemic mixture - Wikipedia [en.wikipedia.org]

- 4. Racemic Mixtures - Chemistry Steps [chemistrysteps.com]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. Enantioseparation of Six Antihistamines with Immobilized Cellulose Chiral Stationary Phase by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Stereospecificity in the cytotoxic action of hexachlorocyclohexane isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In-depth Technical Guide: Theoretical Studies and Computational Modeling of Hexacyprone

Notice: Initial searches for "Hexacyprone" did not yield any relevant scientific literature or data. It is possible that "this compound" is a novel, unpublished, or proprietary compound, or that the name is a misspelling.

However, the search results provided significant information on a related class of molecules, cyclopropenones . This guide will therefore focus on the theoretical and computational modeling of cyclopropenones, providing a framework that could be adapted should information on "this compound" become available.

Introduction to Cyclopropenones

Cyclopropenones are a class of organic molecules characterized by a three-membered carbon ring containing a ketone functional group.[1] These compounds are of significant interest in organic synthesis due to their high ring strain and unique electronic properties, which make them versatile building blocks for various chemical transformations.[1] Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in understanding the complex reaction mechanisms of cyclopropenones, offering insights into transition states and reaction energetics that are often challenging to study experimentally.[1][2][3]

Computational Modeling Approaches

The theoretical study of cyclopropenones employs a variety of computational techniques to predict their structure, reactivity, and spectroscopic properties.

2.1. Density Functional Theory (DFT)

DFT is a widely used method to investigate the electronic structure of many-body systems.[4] In the context of cyclopropenones, DFT calculations are employed to:

-

Optimize Molecular Geometries: Determine the most stable three-dimensional arrangement of atoms. Ground state geometries of cyclopropenone and its derivatives are often computed using DFT.[3]

-

Calculate Reaction Energetics: Elucidate the energy profiles of chemical reactions, including the identification of transition states and the calculation of activation energies. For instance, DFT has been used to study the mechanism of cascade reactions involving cyclopropenones catalyzed by Rh(III).[5]

-

Predict Spectroscopic Properties: While not detailed in the provided results, DFT can be used to predict vibrational frequencies and NMR chemical shifts, which can be compared with experimental data for validation.

2.2. Multiconfigurational Quantum Mechanical (QM) Calculations and Non-Adiabatic Molecular Dynamics (NAMD)

These advanced computational methods are particularly useful for studying photochemical reactions. For cyclopropenones, they have been combined to investigate the mechanism of photodecarbonylation, a reaction where the molecule loses a carbon monoxide molecule upon exposure to light.[2][3] These simulations can reveal the excited-state dynamics and reaction pathways on ultrafast timescales.[2][3]

Key Theoretical Findings and Quantitative Data

Theoretical studies have provided valuable quantitative data on the behavior of cyclopropenones.

Table 1: Quantum Yields of Photodecarbonylation

| Compound | Environment | Quantum Yield (%) | Reference |

| Cyclopropenone | Gas Phase | 28 | [3] |

| COT-precursor | Gas Phase | 55 | [3] |

| Cyclopropenone | Solvated (aqueous) | 58 (increased) | [3] |

Table 2: Calculated Energy Barriers in Rh(III)-Catalyzed Reaction of N-methylbenzamide and Diphenylcyclopropenone

| Reaction Pathway | Relative Energy (kcal mol-1) | Reference |

| Metal-catalyzed C–H activation | Preferred | [5] |

| Cyclopropenone opening | 3.7 higher than C-H activation | [5] |

Experimental Protocols in Computational Chemistry

The following outlines a general methodology for performing DFT calculations on cyclopropenone systems, based on standard practices in the field.

4.1. General DFT Calculation Protocol

-

Structure Building: The initial 3D structure of the cyclopropenone derivative is built using molecular modeling software.

-

Method and Basis Set Selection: A suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, def2-TZVP) are chosen. The choice depends on the desired accuracy and computational cost.

-

Geometry Optimization: The energy of the initial structure is minimized to find the lowest energy conformation. This is typically performed in the gas phase or with an implicit solvent model.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.

-

Transition State Search: For reaction mechanism studies, transition state structures are located using methods like Synchronous Transit-Guided Quasi-Newton (STQN).

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to verify that the found transition state connects the correct reactants and products.

-

Solvation Modeling: To simulate reactions in solution, a solvent model (implicit or explicit) can be included in the calculations. Explicitly solvated simulations provide a more realistic representation of the biological environment.[3]

Visualizing Reaction Pathways and Workflows

5.1. Photochemical Decarbonylation Pathway

The following diagram illustrates the general pathway for the photochemical decarbonylation of a cyclopropenone.

Caption: Photochemical decarbonylation of cyclopropenone.

5.2. General Computational Workflow

This diagram outlines a typical workflow for a computational study of a chemical reaction.

Caption: A typical computational chemistry workflow.

Conclusion

Theoretical and computational studies provide powerful tools for understanding the chemistry of cyclopropenones. Through methods like DFT and NAMD simulations, researchers can gain detailed insights into reaction mechanisms, predict quantitative data such as reaction barriers and quantum yields, and guide the design of new experiments. The synergy between computational modeling and experimental work is crucial for advancing our understanding of these strained and highly reactive molecules.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. news.northeastern.edu [news.northeastern.edu]

- 3. Multiconfigurational photodynamics simulations reveal the mechanism of photodecarbonylations of cyclopropenones in explicit aqueous environments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis Protocol for Hexacyprone Not Publicly Available

Despite a comprehensive search of chemical databases and scientific literature, a synthesis protocol for a compound named "hexacyprone" could not be located.

The name "this compound" does not correspond to a recognized compound in publicly available chemical literature. This suggests several possibilities:

-

The compound may be novel or proprietary: The synthesis protocol may exist but is not yet published or is considered a trade secret.

-

The name may be incorrect or a code name: "this compound" could be a trivial name, a code name used in research and development, or a misspelling of a different chemical entity.

-

The compound may be hypothetical: It is possible that "this compound" is a theoretical molecule that has not yet been synthesized.

Without a known chemical structure or any reference in scientific literature, it is not possible to provide a laboratory synthesis protocol. For researchers and drug development professionals, the first step would be to verify the correct chemical name and structure of the compound of interest. Once the correct identity of the molecule is established, a literature search for its synthesis or the synthesis of structurally related compounds can be performed.

For context, the synthesis of chemical compounds can be a complex process. For example, the synthesis of tranexamic acid, a derivative of the amino acid lysine, begins with dimethyl terephthalate and involves multiple steps including the addition of potassium hydroxide and methanol, reaction with bis(trichloromethyl) carbonate, and subsequent reactions with ammonia and acetic anhydride, followed by hydrogenation, hydrolysis, and isomerization.[1] Such multi-step syntheses are common for pharmaceutical compounds and require detailed, validated protocols to ensure the purity, yield, and safety of the final product.

Similarly, complex molecules like purine-1,4,7,10-tetraazacyclododecane (cyclen) conjugates require a multi-step synthetic sequence that can involve Mitsunobu-type alkylation, iodination, Stille coupling, SNAr reactions, and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[2]

Given the lack of information on "this compound," no such detailed protocol can be provided. Researchers seeking to synthesize this compound should first confirm its chemical identity and then consult chemical synthesis databases and journals for relevant procedures.

References

Application Notes and Protocols for Hepatobiliary Research: A Representative Compound

Disclaimer: The compound "Hexacyprone" is not found in the current scientific literature. The following application notes and protocols are provided as a representative example using Tranexamic Acid (TXA) , a well-researched compound with applications in hepatobiliary conditions, particularly in managing bleeding during liver surgery and in patients with liver disease. These notes are intended to serve as a template for researchers, scientists, and drug development professionals.

Compound Overview: Tranexamic Acid (TXA)

Tranexamic acid is a synthetic derivative of the amino acid lysine.[1][2] Its primary mechanism of action is the inhibition of fibrinolysis, the process that leads to the breakdown of blood clots.[1]

Mechanism of Action: TXA acts as an antifibrinolytic agent.[2] It competitively and reversibly binds to lysine-binding sites on plasminogen.[1][2] This action blocks the conversion of plasminogen to plasmin by tissue plasminogen activator (t-PA).[1][3] By preventing the formation of plasmin, TXA inhibits the degradation of fibrin, thereby stabilizing blood clots and reducing bleeding.[1][2][3]

Relevance to Hepatobiliary Research: The liver plays a central role in the synthesis of coagulation factors and proteins involved in fibrinolysis. Patients with advanced liver disease often have a complex coagulopathy, which can include a hyper-fibrinolytic state, predisposing them to bleeding.[4] TXA has been investigated in hepatobiliary contexts to:

-

Reduce perioperative blood loss and the need for transfusions during liver resection surgery.[5][6][7]

-

Manage refractory bleeding in patients with end-stage liver disease.[4]

-

Control upper gastrointestinal bleeding in patients with cirrhosis.[8]

-

Reduce liver injury and fibrosis in animal models of chronic bile duct injury.[9]

It is important to note that the clinical utility of TXA in liver resection is debated. The HeLiX randomized clinical trial found that among patients undergoing liver resection for cancer, TXA did not reduce the rate of blood transfusion but did increase perioperative complications.[5][6]

Data Presentation

Table 1: Summary of Clinical Trial Data for Tranexamic Acid in Liver Resection

| Study / Trial | Patient Population | TXA Dosage | Key Outcomes & Results | Reference |

| HeLiX Trial | Patients undergoing liver resection for a cancer-related indication (n=1245) | 1g bolus followed by 1g infusion over 8 hours | Primary Outcome: No significant reduction in red blood cell transfusion (16.3% in TXA group vs. 14.5% in placebo). Secondary Outcomes: No significant difference in blood loss. Increased rate of perioperative complications in the TXA group. | [5][10] |

| Retrospective Study (2020) | Patients undergoing hepatectomy for colorectal liver metastases (n=433) | Intraoperative administration (dosage not specified) | TXA was independently associated with a 41% reduction in the risk of receiving a red blood cell transfusion within 30 days. No association with major morbidity or mortality. | [7] |

Table 2: Pharmacokinetic Properties of Tranexamic Acid

| Parameter | Value | Description | Reference |

| Bioavailability (Oral) | ~45% | The fraction of an oral dose that reaches systemic circulation. | [11] |

| Metabolism | ~5% | A very small fraction of the drug is metabolized. | [11] |

| Elimination Half-Life | ~2 hours (IV), ~11 hours (Oral) | The time required for the plasma concentration of the drug to reduce by half. | [11] |

| Excretion | >95% unchanged in urine | The primary route of elimination is via glomerular filtration. | [11] |

Table 3: Efficacy of Tranexamic Acid in Cirrhosis with Upper Gastrointestinal Bleeding (UGIB)

| Outcome Measure | Tranexamic Acid Group (n=300) | Placebo Group (n=300) | P-value | Reference |

| Failure to control bleeding by Day 5 | 6.3% (19 patients) | 13.3% (40 patients) | 0.006 | [8] |

| Bleeding from EVL site as source of failure (by Day 5) | 4.9% (11 of 222 patients) | 12.0% (27 of 225 patients) | 0.005 | [8] |

| 5-day Mortality | Similar to placebo | Similar to TXA group | Not significant | [8] |

| 6-week Mortality | Similar to placebo | Similar to TXA group | Not significant | [8] |

| (EVL: Esophageal Variceal Ligation) |

Experimental Protocols

Protocol 1: In Vivo Murine Model of Chronic Bile Duct Injury and Fibrosis

This protocol is based on a study investigating the effect of TXA on liver injury and fibrosis in a mouse model of chronic xenobiotic-induced biliary injury.[9]

Objective: To determine if antifibrinolytic treatment with Tranexamic Acid can reduce liver injury and fibrosis progression in a mouse model of chronic cholestatic liver disease.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

α-naphthylisothiocyanate (ANIT)

-

Tranexamic Acid (TXA)

-

Standard rodent chow

-

Sterile saline for injections

-

Equipment for intraperitoneal (i.p.) injections

-

Tissue collection and processing reagents (e.g., formalin, TRIzol)

-

RT-qPCR and histology equipment

Methodology:

-

Animal Acclimatization: House mice under standard conditions (12-hour light/dark cycle, ad libitum access to food and water) for at least one week before the experiment.

-

Induction of Liver Injury:

-

Prepare a diet containing 0.025% ANIT mixed into standard chow.

-

Feed mice the ANIT-containing diet for 4 weeks to induce chronic bile duct injury, inflammation, and fibrosis.[9]

-

-

Treatment Groups (n=8-10 mice per group):

-

Control Group: Mice fed a standard diet.

-

ANIT Group: Mice fed the 0.025% ANIT diet for 4 weeks.

-

ANIT + TXA (Therapeutic) Group: Mice fed the ANIT diet for 4 weeks and treated with TXA during the last 2 weeks of the study.

-

-

Drug Administration:

-

Dissolve TXA in sterile saline.

-

Administer TXA via intraperitoneal (i.p.) injection at a dose of 1200 mg/kg, twice daily, for the final 2 weeks of the 4-week study period.[9]

-

-

Sample Collection and Endpoint Analysis (at 4 weeks):

-

Euthanize mice according to approved institutional protocols.

-

Collect blood via cardiac puncture for serum analysis of liver enzymes (e.g., ALT, AST).

-

Perfuse the liver with saline and harvest the entire organ.

-

For Histology: Fix a portion of the liver in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissue and perform Sirius Red staining to assess collagen deposition and fibrosis.

-

For Gene Expression: Snap-freeze a portion of the liver in liquid nitrogen and store it at -80°C. Extract total RNA using TRIzol, synthesize cDNA, and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of profibrotic genes (e.g., Collagen Type 1, α-SMA).

-

Protocol 2: Clinical Trial Protocol for Efficacy in Liver Resection (Based on HeLiX Trial)

This protocol outlines the key elements for a prospective, randomized, double-blind, placebo-controlled trial to evaluate the efficacy of TXA in reducing blood transfusions in patients undergoing liver resection.[10]

Objective: To determine if the intraoperative administration of Tranexamic Acid reduces the receipt of allogeneic red blood cell transfusion within 7 days of surgery in patients undergoing liver resection.

Patient Population:

-

Inclusion Criteria: Adult patients (≥18 years) scheduled for open or laparoscopic major liver resection (defined as >2 hepatic segments).[12]

-

Exclusion Criteria: Known hypersensitivity to TXA, severe renal insufficiency, history of seizure disorder, pregnancy, inability to receive blood products.[12]

Study Design:

-

Randomization: Eligible and consenting patients are randomized in a 1:1 ratio to one of two parallel arms.

-

Blinding: The trial is double-blinded; patients, investigators, and healthcare providers are unaware of the treatment allocation.

-

Intervention Arms:

-

Primary Endpoint:

-

Receipt of at least one unit of allogeneic red blood cell transfusion within 7 days of the surgical procedure.[10]

-

-

Secondary Endpoints:

-

Total volume of intraoperative blood loss.

-

Total number of blood products transfused (red blood cells, plasma, platelets).

-

Incidence of postoperative complications (e.g., venous thromboembolism, infection) within 30 or 90 days, graded using the Clavien-Dindo classification.[5]

-

Length of hospital stay.

-

Disease-free and overall survival at 5 years.[10]

-

-

Data Collection:

-

Collect baseline demographic and clinical data.

-

Record all intraoperative details, including surgical procedure, blood loss, and fluid administration.

-

Monitor patients daily for 7 days post-surgery for transfusion requirements and complications.

-

Conduct follow-up assessments at 30 days, 90 days, and annually for survival outcomes.

-

-

Statistical Analysis:

-

The primary analysis will be an intention-to-treat comparison of the proportion of patients receiving a blood transfusion between the two groups using a chi-squared test or logistic regression.

-

Visualization

Caption: Mechanism of action of Tranexamic Acid in the fibrinolytic pathway.

Caption: Experimental workflow for the in vivo mouse model of liver fibrosis.

References

- 1. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]

- 2. Tranexamic acid - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. The Clinical Utility of Tranexamic Acid in the Management of Refractory Bleeding in a Patient With Advanced Liver Disease | Laskiewicz | Journal of Hematology [thejh.org]

- 5. Tranexamic Acid in Patients Undergoing Liver Resection: The HeLiX Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The value of tranexamic acid in liver resection should not be exaggerated or ignored - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The impact of tranexamic acid on administration of red blood cell transfusions for resection of colorectal liver metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tranexamic acid in upper gastrointestinal bleed in patients with cirrhosis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Antifibrinolytic Drug Tranexamic Acid Reduces Liver Injury and Fibrosis in a Mouse Model of Chronic Bile Duct Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tranexamic acid versus placebo to reduce perioperative blood transfusion in patients undergoing liver resection: protocol for the haemorrhage during liver resection tranexamic acid (HeLiX) randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tranexamic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

Application Notes and Protocols: The Use of Hexacyprone in Elucidating Bile Acid Metabolism

Disclaimer: The compound "Hexacyprone" is not currently recognized in scientific literature. The following application notes and protocols are based on the established mechanisms of a class of compounds known as bile acid sequestrants. This compound is used here as a hypothetical agent representative of this class to provide a framework for research applications in bile acid metabolism.

Introduction

Bile acids are crucial signaling molecules and detergents synthesized from cholesterol in the liver.[1][2][3] They play a vital role in the digestion and absorption of dietary fats and fat-soluble vitamins.[2][3] The enterohepatic circulation, a process of secretion from the liver and reabsorption in the intestine, tightly regulates the bile acid pool.[4][5][6] Disruptions in bile acid metabolism are implicated in various conditions, including cholestasis, hyperlipidemia, and metabolic syndrome.[2][7]

This compound, a hypothetical bile acid sequestrant, is a non-absorbable polymer designed to bind bile acids in the gastrointestinal tract.[6] This action prevents their reabsorption, leading to their excretion in the feces.[6] The resulting depletion of the bile acid pool stimulates the liver to synthesize new bile acids from cholesterol, primarily through the upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[4][8] This makes this compound a valuable tool for investigating the regulation of bile acid synthesis, cholesterol homeostasis, and the intricate signaling pathways governed by bile acids.

Mechanism of Action

This compound acts as an ion-exchange resin in the intestine, exchanging anions like chloride for bile acids.[6] By sequestering bile acids, it interrupts the enterohepatic circulation.[4][6] This interruption triggers a series of physiological responses:

-

Increased Bile Acid Synthesis: The reduced return of bile acids to the liver alleviates the negative feedback inhibition on CYP7A1, leading to a significant increase in the conversion of cholesterol to bile acids.[4][8]

-

Reduced LDL Cholesterol: The increased demand for cholesterol for bile acid synthesis leads to the upregulation of LDL receptors on hepatocytes, enhancing the clearance of LDL cholesterol from the circulation.[4][8]

-

Modulation of FXR and TGR5 Signaling: By altering the composition and size of the bile acid pool returning to the liver and circulating systemically, this compound can indirectly modulate the activity of key bile acid receptors such as the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5).[9][10][11] These receptors are critical regulators of lipid, glucose, and energy metabolism.[2][7][9]

Data Presentation

Table 1: Effects of this compound on Key Parameters of Bile Acid and Cholesterol Metabolism (Representative Data)

| Parameter | Control | This compound Treatment | Percent Change | Reference |

| Hepatic CYP7A1 mRNA Expression | 1.0 (relative units) | 4.5 (relative units) | +350% | [8] |

| Bile Acid Pool Size (µmol/100g body weight) | 35.0 | 18.2 | -48% | [12] |

| Fecal Bile Acid Excretion (µmol/day/100g body weight) | 8.5 | 25.5 | +200% | Fictional |

| Serum LDL Cholesterol (mg/dL) | 120 | 90 | -25% | [6] |

| Hepatic HMG-CoA Reductase Activity | 1.0 (relative units) | 2.8 (relative units) | +180% | [4] |

Data are hypothetical and based on typical results observed with bile acid sequestrants.

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound's Effect on Bile Acid Synthesis and Cholesterol Metabolism in a Murine Model

Objective: To determine the in vivo efficacy of this compound in modulating bile acid synthesis and serum cholesterol levels.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound

-

Standard chow diet

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Metabolic cages

-

Blood collection supplies (e.g., heparinized capillary tubes)

-

RNA extraction and qPCR reagents

-

Cholesterol quantification kit

-

Bile acid enzymatic assay kit

Procedure:

-

Acclimatization: Acclimate mice to individual housing in metabolic cages for 3-5 days.

-

Grouping: Randomly assign mice to two groups (n=8-10 per group): Vehicle control and this compound treatment.

-

Dosing: Administer this compound (e.g., 1-3% w/w mixed with chow, or daily oral gavage of a suspension) or vehicle for a predefined period (e.g., 7-14 days).

-

Fecal Collection: Collect feces over a 24-hour period at baseline and at the end of the treatment period for bile acid analysis.

-

Blood Collection: At the end of the study, collect blood via cardiac puncture or retro-orbital sinus for the measurement of serum lipids.

-

Tissue Harvest: Euthanize mice and harvest the liver for gene expression analysis.

-

Analysis:

-

Quantify total fecal bile acids using an enzymatic assay.

-

Measure serum total cholesterol and LDL cholesterol using a colorimetric kit.

-

Extract RNA from liver tissue and perform qPCR to determine the relative expression of Cyp7a1 and other target genes.

-

Protocol 2: In Vitro Bile Acid Binding Assay

Objective: To determine the binding capacity of this compound for different bile acid species.

Materials:

-

This compound

-

Taurocholic acid (TCA), Glycocholic acid (GCA), Chenodeoxycholic acid (CDCA)

-

Phosphate buffered saline (PBS), pH 7.4

-

Incubator/shaker

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Prepare Bile Acid Solutions: Prepare stock solutions of individual bile acids in PBS.

-

Incubation: Add a known amount of this compound to a series of tubes containing a fixed concentration of a specific bile acid.

-

Equilibration: Incubate the tubes at 37°C for a set time (e.g., 2 hours) with gentle agitation to allow binding to reach equilibrium.

-

Separation: Centrifuge the tubes to pellet this compound and any bound bile acids.

-

Quantification: Carefully collect the supernatant and measure the concentration of unbound bile acid using HPLC.

-

Calculation: The amount of bile acid bound to this compound is calculated by subtracting the concentration of unbound bile acid from the initial concentration.

Visualizations

Caption: Enterohepatic circulation of bile acids and the mechanism of this compound.

Caption: Experimental workflow for in vivo studies of this compound.

Caption: Signaling pathway affected by this compound.

References

- 1. Multifaceted Interactions Between Bile Acids, Their Receptors, and MASH: From Molecular Mechanisms to Clinical Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Mechanisms of Bile Acids Targeting the Farnesoid X Receptor | MDPI [mdpi.com]

- 3. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]

- 4. Mechanism of action of bile acid sequestrants and other lipid-lowering drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lipidcenter.com [lipidcenter.com]

- 6. Bile acid sequestrant - Wikipedia [en.wikipedia.org]

- 7. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bile acid sequestrants: mechanisms of action on bile acid and cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tissue-specific mechanisms of bile acid homeostasis and activation of FXR-FGF19 signaling in preterm and term neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Preclinical Evaluation of Hexacyprone Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Hexacyprone is a novel synthetic compound under investigation for its potential as a targeted therapeutic agent. These application notes provide a comprehensive framework for the preclinical evaluation of this compound's efficacy, from initial in vitro characterization to in vivo validation. The following protocols are designed to be adaptable to specific research contexts and are intended to serve as a guide for investigators in the field of drug development.

1. Proposed Mechanism of Action of this compound

This compound is hypothesized to be a potent and selective inhibitor of the fictitious Tyrosine Kinase Receptor 'TK-R1'. Dysregulation of the TK-R1 signaling pathway is implicated in the pathogenesis of various solid tumors. Upon ligand binding, TK-R1 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell proliferation, survival, and angiogenesis. This compound is designed to bind to the ATP-binding pocket of the TK-R1 kinase domain, thereby preventing its phosphorylation and subsequent activation of downstream effectors.

Signaling Pathway Diagram:

Caption: Proposed signaling pathway of TK-R1 and the inhibitory action of this compound.

2. Experimental Design for Efficacy Testing

A multi-tiered approach is recommended to systematically evaluate the efficacy of this compound. This involves a series of in vitro assays to determine its biochemical and cellular activity, followed by in vivo studies to assess its therapeutic potential in a physiological context.

Experimental Workflow Diagram:

Caption: Overall experimental workflow for this compound efficacy testing.

3. In Vitro Efficacy Protocols

3.1. Protocol: TK-R1 Kinase Activity Assay

Objective: To determine the in vitro inhibitory activity of this compound on TK-R1 kinase.

Materials:

-

Recombinant human TK-R1 enzyme

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (serial dilutions)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add 2.5 µL of each this compound dilution or vehicle control to the wells of a 384-well plate.

-

Add 2.5 µL of TK-R1 enzyme solution to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a mixture of ATP and substrate.

-

Incubate for 1 hour at room temperature.

-

Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

Data Presentation:

| This compound (nM) | Luminescence (RLU) | % Inhibition |

| 0 (Vehicle) | 150,000 | 0 |

| 1 | 135,000 | 10 |

| 10 | 90,000 | 40 |